N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride
Description
The compound N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a 4-ethoxy group, a dimethylaminopropyl side chain, and a sulfamoyl group (N-methyl-N-phenyl) at the para position of the benzamide. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4S2.ClH/c1-5-36-24-13-9-14-25-26(24)29-28(37-25)32(20-10-19-30(2)3)27(33)21-15-17-23(18-16-21)38(34,35)31(4)22-11-7-6-8-12-22;/h6-9,11-18H,5,10,19-20H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPGUXCWDTCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structure combines three key moieties:
Benzothiazole ring : Substituted with a 4-ethoxy group.
Sulfamoyl group : N-methyl-N-phenyl variant at the benzamide’s para position.
Dimethylaminopropyl side chain: A protonatable tertiary amine, often used to improve solubility and target binding.
Table 1: Substituent Comparison with Analogs
Key Observations :
- Methoxy () and fluoro () substituents alter electronic properties and steric bulk, impacting binding interactions .
- Sulfamoyl vs.
- Side chains: The dimethylaminopropyl group is conserved across analogs (), suggesting its importance in solubility and target engagement.
Spectral Data:
- IR spectroscopy : The target’s benzamide carbonyl (C=O) would show absorption near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from triazole-thiones .
- NMR: The dimethylaminopropyl group’s protons would resonate as a triplet near δ 2.2–2.5 ppm (CH₂) and a singlet for N(CH₃)₂ at δ 2.1–2.3 ppm, consistent with tertiary amines in analogs .
Preparation Methods
Cyclization Reaction
A suspension of 4-ethoxy-2-aminothiophenol (prepared from 2-nitro-4-ethoxyphenol via reduction) is reacted with cyanogen bromide in ethanol under reflux (80°C, 6 hours). The reaction yields 4-ethoxybenzo[d]thiazol-2-amine as a pale-yellow solid (yield: 72–78%).
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 4-Ethoxy-2-aminothiophenol | 10 mmol | Ethanol, reflux |
| Cyanogen bromide | 12 mmol | 6 hours, N₂ atmosphere |
Sulfamoylation of the Benzamide Core
The 4-(N-methyl-N-phenylsulfamoyl) group is introduced via sulfonation and subsequent amidation.
Sulfonation of 4-Methylbenzamide
4-Methylbenzamide is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C for 2 hours, forming 4-(chlorosulfonyl)benzamide. This intermediate is unstable and immediately reacted with N-methylaniline in the presence of triethylamine to yield 4-(N-methyl-N-phenylsulfamoyl)benzamide (yield: 65%).
Key Data
- Sulfonation Yield : 82% (isolated as crude).
- Amidation Yield : 65% after recrystallization (ethanol/water).
Coupling of Functional Groups
Amidation with 3-(Dimethylamino)propylamine
4-(N-Methyl-N-phenylsulfamoyl)benzoyl chloride (generated via thionyl chloride) is reacted with 4-ethoxybenzo[d]thiazol-2-amine and 3-(dimethylamino)propylamine in a one-pot reaction.
Procedure
- Benzoyl Chloride Formation : 4-(N-Methyl-N-phenylsulfamoyl)benzamide (5 mmol) is refluxed with thionyl chloride (10 mL) for 3 hours. Excess SOCl₂ is removed under vacuum.
- Dual Amidation : The chloride is dissolved in dry THF and added dropwise to a mixture of 4-ethoxybenzo[d]thiazol-2-amine (5 mmol) and 3-(dimethylamino)propylamine (5.5 mmol) at 0°C. The reaction proceeds at room temperature for 12 hours.
- Workup : The product is extracted with ethyl acetate, washed with NaHCO₃, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1). Yield: 58%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether.
Optimization Insights
- Solvent Choice : Diethyl ether > methanol (higher purity).
- Stoichiometry : 1.1 equivalents HCl ensures complete protonation without decomposition.
- Yield : 92% after precipitation and drying.
Characterization and Validation
Synthetic intermediates and the final product are characterized using:
Challenges and Optimization
Competing Side Reactions
Yield Improvement Strategies
- Catalytic DMAP : Increases amidation efficiency (yield: +12%).
- Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes for benzoyl chloride formation.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Purification | Column Chromatography | Crystallization (EtOH) |
| Cycle Time | 72 hours | 120 hours |
| Overall Yield | 58% | 49% |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core, followed by sequential functionalization of substituents. Key steps include:
- Amide coupling : Reacting the benzothiazole intermediate with a dimethylaminopropylamine derivative under reflux in anhydrous dichloromethane (DCM) with a coupling agent like EDC/HOBt .
- Sulfamoyl group introduction : Using 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Optimization Parameters: Temperature control (±2°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1.2:1 excess of sulfamoyl reagent) are critical for yields >70% .
Q. How can analytical techniques validate the structural integrity and purity of the compound?
Methodological Answer: A tiered analytical approach is recommended:
- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via ¹H NMR (e.g., dimethylamino protons at δ 2.2–2.5 ppm; benzothiazole aromatic protons at δ 7.1–8.3 ppm) and ¹³C NMR (amide carbonyl at ~170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 575.14) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?
Methodological Answer: Discrepancies often arise from assay-specific variables. To address this:
- Cross-validate assays : Compare results across multiple platforms (e.g., MTT assay for cytotoxicity vs. bacterial growth inhibition in MIC assays) .
- Control for functional groups : The 4-ethoxybenzothiazole moiety may exhibit pH-dependent activity; test under standardized buffer conditions (e.g., pH 7.4 for physiological relevance) .
- Statistical rigor : Use ANOVA with post-hoc tests to assess significance (p < 0.05) across replicate experiments (n ≥ 3) .
Q. What strategies are effective for designing experiments to evaluate structure-activity relationships (SAR) for this compound?
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer: Critical challenges include:
- Intermediate stability : The sulfamoyl benzamide intermediate is hygroscopic; use anhydrous conditions and inert atmosphere (N₂/Ar) during storage .
- Catalyst selection : Transition from batch to flow chemistry with immobilized catalysts (e.g., Pd/C for hydrogenation) to improve reproducibility .
- Byproduct management : Implement inline FTIR monitoring to detect and remove side products (e.g., unreacted acyl chloride) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to HDAC8 (histone deacetylase) or EGFR (epidermal growth factor receptor). Key interactions include hydrogen bonds between the benzamide carbonyl and Lysine residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the dimethylamino-propyl side chain in hydrophobic pockets .
- ADMET prediction : SwissADME to estimate bioavailability (%ABS = 65–70) and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
